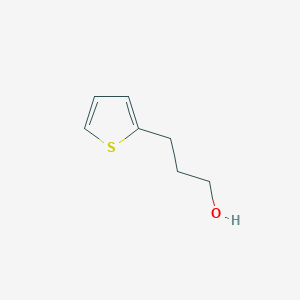

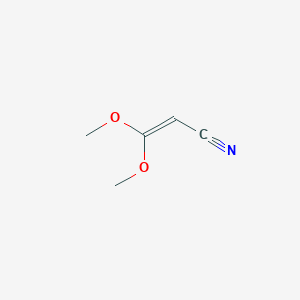

3,3-Dimethoxyprop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

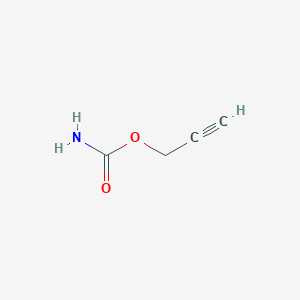

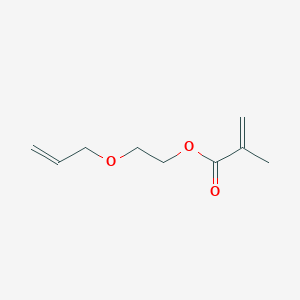

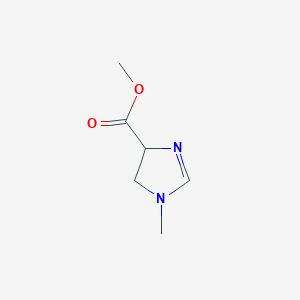

3,3-Dimethoxyprop-2-enenitrile is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. The compound is characterized by the presence of two methoxy groups attached to a propenenitrile backbone, which can participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of 3,3-dimethoxypropanenitrile has been achieved through a two-step process involving elimination and addition reactions. Starting from 2-chloro-3-phenylsulfonylpropanenitrile, the elimination of HCl occurs at temperatures ranging from 0 to 20°C, yielding 3-phenylsulfonylpropanenitrile with an 88% yield. The subsequent addition of sodium methoxide in methanol results in the formation of 3,3-dimethoxypropanenitrile with a high yield of 98%. Innovations in the synthesis include the use of THF as a solvent for the elimination step and an excess of sodium methoxide for the addition step to optimize reaction conditions .

Molecular Structure Analysis

The molecular structure of 3,3-dimethoxyprop-2-enenitrile derivatives has been studied using both experimental and theoretical methods. For instance, a derivative of this compound, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, has been found to exist in a solid state as a stable E-isomer in a zwitterionic form. This structure has been confirmed through crystal structure analysis and is also proposed for the compound dissolved in organic solvents, as supported by NMR, IR, UV/VIS spectroscopy, and DFT calculations .

Chemical Reactions Analysis

The reactivity of 3,3-dimethoxyprop-2-enenitrile has been explored in various chemical reactions. An unusual Michael addition reaction with 2-aryl-substituted acrylates has been reported, leading to different products depending on the reaction temperature. At 60°C, a 4-methoxymethylene-substituted 4-cyanobutyric ester is formed, while at -78°C, a 4-dimethoxymethyl 4-cyanobutyric ester is obtained. These intermediates can be further converted into 4-unsubstituted pyrido[2,3-d]pyrimidines using a guanidine system under microwave irradiation . Additionally, intramolecular [3 + 2] cycloaddition reactions of unsaturated nitrile oxides, which can be derived from 3,3-dimethoxyprop-2-enenitrile, have been studied. The reaction mechanism involves a stepwise process, and the trans regioisomers are favored both thermodynamically and kinetically .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethoxyprop-2-enenitrile and its derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and the electron-withdrawing nitrile group creates a push-pull electronic effect, which can significantly affect the compound's reactivity and stability. The zwitterionic nature of certain derivatives indicates a high degree of resonance stabilization, which can also impact the compound's reactivity and physical properties, such as solubility and melting point .

科学的研究の応用

Electro-optical and Charge-Transport Properties

A study by Irfan et al. (2015) focused on the electro-optical and charge-transport properties of a related compound, DMNPN, which was analyzed using quantum chemical methods. The research highlighted its potential as an efficient hole-transport material due to its higher computed hole intrinsic mobility compared to electron intrinsic mobility. This characteristic suggests its applicability in electronic and photonic devices (Irfan et al., 2015).

Intramolecular Reactions of Nitrile Oxides

Yu and Houk (2003) investigated intramolecular ene-like reactions involving nitrile oxides and alkenes, revealing a complex three-step process that includes a stepwise carbenoid addition. This study contributes to the understanding of reaction mechanisms involving nitrile groups and could inform synthetic strategies for producing complex organic compounds (Yu & Houk, 2003).

Diastereoselective Synthesis

Research by Yadav et al. (2001) on the diastereoselective synthesis of 3,4-dihydro-4-amino-2H-1-benzopyrans using 2,2-dimethoxypropane highlights the compound's utility in creating new compounds with high yields and good diastereoselectivity. This finding is valuable for medicinal chemistry and the development of pharmacologically active compounds (Yadav et al., 2001).

Safety And Hazards

While specific safety data for 3,3-Dimethoxyprop-2-enenitrile was not found, general safety data for chemical compounds can be found in Safety Data Sheets . These documents provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties.

特性

IUPAC Name |

3,3-dimethoxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNINIWJJIXFSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=CC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627026 |

Source

|

| Record name | 3,3-Dimethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxyprop-2-enenitrile | |

CAS RN |

15732-02-2 |

Source

|

| Record name | 3,3-Dimethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。